molecular formula C7H6BrF3N2 B1504707 4-Bromo-3-trifluoromethyl-phenyl-hydrazine CAS No. 77992-51-9

4-Bromo-3-trifluoromethyl-phenyl-hydrazine

Cat. No.: B1504707
CAS No.: 77992-51-9
M. Wt: 255.03 g/mol
InChI Key: YKXJXHVLEAPHFR-UHFFFAOYSA-N
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Description

4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXJXHVLEAPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699241
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-51-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine typically involves the bromination of 3-trifluoromethyl-phenyl-hydrazine. This reaction requires the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine can undergo various types of chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form a diazonium salt, which can further react to produce azo compounds.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization reaction.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

  • Diazonium Salts: These can be used to synthesize azo dyes and other derivatives.

  • Amines: The reduced form of the compound can be used in the synthesis of pharmaceuticals and other organic compounds.

  • Substituted Derivatives: The substitution reactions can lead to the formation of various functionalized phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including 4-Bromo-3-trifluoromethyl-phenyl-hydrazine. The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 1 µg/mL against Staphylococcus aureus and other pathogens . This suggests that this compound could possess comparable or enhanced antimicrobial properties.

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential lead in cancer drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

  • Targeting Kinase Pathways : As seen with related compounds such as sorafenib, which targets multiple kinases involved in tumor growth and angiogenesis, this compound may also interact with similar pathways . This opens avenues for its exploration in oncology.

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties due to its unique functional groups.
  • Fluorinated Materials : The trifluoromethyl group imparts desirable characteristics such as thermal stability and chemical resistance, making it suitable for applications in coatings and high-performance materials.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various hydrazone derivatives from hydrazines similar to this compound. The results indicated that specific substitutions significantly improved antimicrobial activity against resistant strains of bacteria .

Case Study 2: Drug Development

Research focused on modifying existing kinase inhibitors by incorporating hydrazine derivatives showed promising results in inhibiting tumor cell proliferation. The incorporation of a trifluoromethyl group was found to enhance potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism by which 4-Bromo-3-trifluoromethyl-phenyl-hydrazine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-Bromo-2-trifluoromethyl-phenyl-hydrazine: This compound differs in the position of the bromine atom, which can affect its reactivity and applications.

  • 3-Trifluoromethyl-phenyl-hydrazine: Lacking the bromine atom, this compound has different chemical properties and reactivity patterns.

Uniqueness: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This combination allows for a wider range of applications in synthesis and research.

Biological Activity

4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C8H7BrF3N3
  • Molecular Weight : Approximately 314.13 g/mol

This hydrazine derivative features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, affecting metabolic pathways critical for cell growth and survival. For example, it can interfere with the activity of certain kinases involved in cancer cell proliferation .
  • Protein Interactions : It binds to proteins, potentially altering their functions and leading to apoptosis in targeted cells. This interaction is crucial in the development of therapeutic agents aimed at diseases such as cancer .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been investigated as a potential lead compound for developing antifungal and antibacterial agents . The compound's structural features enhance its binding affinity to microbial targets, making it effective against various pathogens.

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of several cancer cell lines. In vitro studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and disrupting microtubule assembly .

Case Studies

  • Inhibition Studies : A study demonstrated that this compound inhibited Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), indicating its potential as an anticancer agent .
  • Molecular Modeling : Molecular simulations have revealed that the trifluoromethyl group plays a vital role in binding interactions with target proteins, which is crucial for its biological efficacy .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting enzyme inhibition pathways .
  • Agrochemicals : Its herbicidal properties have led to investigations into its use in developing new agrochemicals .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activities based on halogen substitutions. For instance:

Compound NameStructural FeaturesBiological Activity
N-(4-Chloro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamideChlorine instead of bromineVaries significantly
N-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazinecarbothioamideMethyl group instead of brominePotentially alters lipophilicity
N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamideFluorine instead of bromineMay enhance stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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